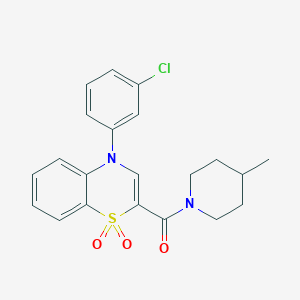

4-(3-chlorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

Properties

IUPAC Name |

[4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3S/c1-15-9-11-23(12-10-15)21(25)20-14-24(17-6-4-5-16(22)13-17)18-7-2-3-8-19(18)28(20,26)27/h2-8,13-15H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDKSEZABBKLCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-chlorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine class, known for its diverse biological activities including potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a benzothiazine core, which is significant due to its pharmacological properties. The presence of chlorophenyl and piperidine moieties enhances its potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 446.9 g/mol |

| Chemical Formula | C23H26ClN2O3S |

| Solubility | Varies (polar/non-polar) |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The specific mechanism may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may act on specific receptors affecting signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Research has indicated that derivatives of benzothiazine exhibit potent anticancer activity. For instance, studies have shown that compounds with similar structures demonstrate significant cytotoxicity against various cancer cell lines, including colon cancer and oral squamous cell carcinoma.

- Cytotoxicity Studies : In vitro assays revealed that the compound has low IC50 values (below 4 µM) against human colon cancer cells (HCT116 and HT29), indicating strong cytotoxic effects .

Selectivity Index

The selectivity index (SI) is a critical measure of the compound's efficacy against malignant versus non-malignant cells. Compounds exhibiting high SI values suggest a favorable therapeutic profile:

| Compound | IC50 (µM) - Cancer Cells | IC50 (µM) - Non-Malignant Cells | SI Value |

|---|---|---|---|

| 4-(3-chlorophenyl)... | < 1 | > 10 | > 10 |

Study 1: Cytotoxicity Evaluation

A detailed study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant apoptosis induction characterized by:

- Caspase Activation : Increased levels of activated caspase-3 were observed.

- Cell Cycle Arrest : Accumulation in subG1 phase confirmed apoptotic cell death .

Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that modifications in the piperidine and chlorophenyl groups could enhance biological activity. This highlights the importance of specific functional groups in determining the compound's efficacy.

Comparison with Similar Compounds

Comparison with Similar Benzothiazine Derivatives

Structural and Functional Group Analysis

The target compound shares a benzothiazine-1,1-dione scaffold with other analogs but differs in substituent groups, which influence its physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Key Differences and Implications

Substituent Effects: The 3-chlorophenyl group in the target compound enhances electron-withdrawing effects compared to the 4-methylphenyl group in the analog from . This difference may alter binding affinity to biological targets, such as enzymes or receptors.

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling reactions to introduce the piperidine-carbonyl moiety, whereas the analog in employs hydrazine-based condensation, which is more straightforward but less versatile for functionalization .

Crystallographic Data :

- Structural studies of similar benzothiazines (e.g., ) use SHELX for refinement and ORTEP-3 for visualization, highlighting bond angles (~120° for aromatic systems) and torsional strains induced by bulky substituents .

Challenges in Direct Comparison

- Limited experimental data on the target compound’s bioactivity or pharmacokinetics restricts a comprehensive comparison. Most inferences are drawn from structural analogs.

- Variations in substituents complicate extrapolation of properties like metabolic stability or toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.